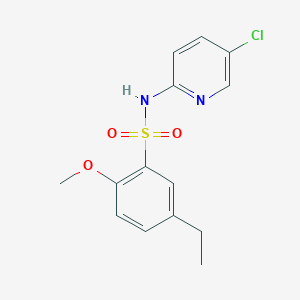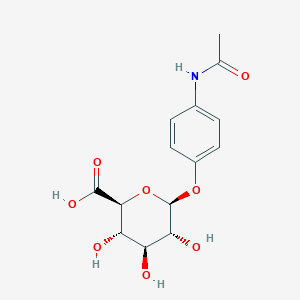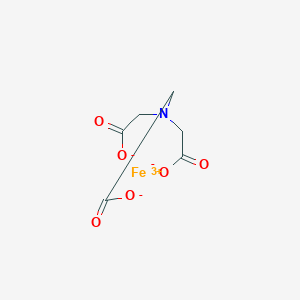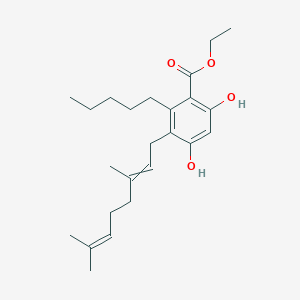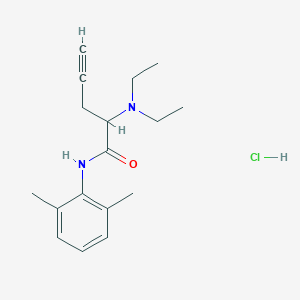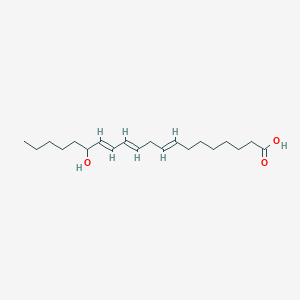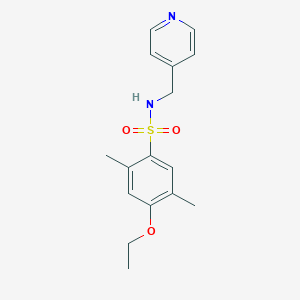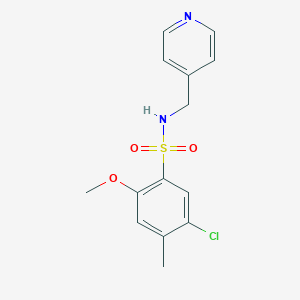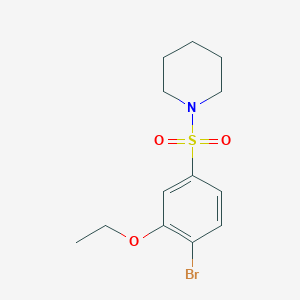
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether, also known as BIPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIPPO is a sulfonamide-based compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to bind to specific receptors in the body, including the serotonin 5-HT1A receptor, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether reduces inflammation and pain in animal models of arthritis and cancer. 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has several advantages for lab experiments, including its high purity, stability, and solubility in different solvents. It is also easy to synthesize using different methods, leading to high yields. However, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has some limitations, including its cost and potential toxicity. 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether should be handled with care and used in accordance with safety guidelines.
Direcciones Futuras
There are several future directions for the study of 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether. One direction is the development of new drugs based on the 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether scaffold for the treatment of different diseases. Another direction is the synthesis of new materials using 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether as a building block, leading to the formation of new materials with unique properties. In addition, the study of the mechanism of action of 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether and its interactions with specific enzymes and receptors in the body can lead to the development of new therapeutic targets and drugs.
Métodos De Síntesis
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been synthesized using different methods, including the reaction of 2-bromo-5-nitrophenyl ethyl ether with piperidine-1-sulfonyl chloride, followed by reduction with iron powder. Another method involves the reaction of 2-bromo-5-nitrophenyl ethyl ether with piperidine-1-sulfonyl chloride in the presence of triethylamine, followed by reduction with sodium dithionite. These methods have been proven to be effective in synthesizing 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether with high yields.
Aplicaciones Científicas De Investigación
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used as a scaffold for the development of new drugs targeting different diseases. In material science, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been used as a ligand in metal-catalyzed reactions, leading to the formation of new compounds with high selectivity and efficiency.
Propiedades
Fórmula molecular |
C13H18BrNO3S |
|---|---|
Peso molecular |
348.26 g/mol |
Nombre IUPAC |
1-(4-bromo-3-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18BrNO3S/c1-2-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Clave InChI |
XCRADBUPWHFHPV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






